molecular formula C10H11BrN2 B2639521 1H-Indole-1-ethanamine, 4-bromo- CAS No. 1158552-88-5

1H-Indole-1-ethanamine, 4-bromo-

Cat. No.: B2639521
CAS No.: 1158552-88-5
M. Wt: 239.116
InChI Key: BUGXKILNEZQGPX-UHFFFAOYSA-N
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Mechanism of Action

While the specific mechanism of action for “1H-Indole-1-ethanamine, 4-bromo-” is not explicitly stated in the retrieved papers, indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds .

Safety and Hazards

While specific safety data for “1H-Indole-1-ethanamine, 4-bromo-” was not found, it’s important to handle similar compounds with care to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Indole derivatives, including “1H-Indole-1-ethanamine, 4-bromo-”, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-1-ethanamine, 4-bromo- can be synthesized through various methods. One common approach involves the bromination of 1H-indole-1-ethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is typically carried out at room temperature or under reflux conditions to achieve high yields.

Industrial Production Methods: Industrial production of 1H-Indole-1-ethanamine, 4-bromo- often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-bromoindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGXKILNEZQGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tetrabutylammonium hydrogen sulfate (41.0 mg, 0.121 mmol) and sodium hydroxide (210 mg, 5.25 mmol) were added to a solution of 4-bromo-1H-indole (0.30 ml, 2.39 mmol) in acetonitrile (0.80 mL), and the mixture was stirred at room temperature for 20 minutes. Subsequently, 2-chloroethylamine hydrochloride (334 mg, 2.88 mmol) was added and the mixture was heated with stirring at 100° C. for seven hours. After cooling, water was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was sequentially washed with water and saturated brine and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (dichloromethane-methanol) to give 2-(4-bromo-indol-1-yl)-ethylamine (222 mg, 39%).
Quantity
334 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
41 mg
Type
catalyst
Reaction Step Three
Quantity
0.8 mL
Type
solvent
Reaction Step Three

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